molecular formula C7H5F3OS B071609 2-(Trifluoromethoxy)thiophenol CAS No. 175278-01-0

2-(Trifluoromethoxy)thiophenol

Cat. No. B071609
CAS RN: 175278-01-0
M. Wt: 194.18 g/mol
InChI Key: CIIRSPLZNQRPGX-UHFFFAOYSA-N
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Description

“2-(Trifluoromethoxy)thiophenol” is a chemical compound with the molecular formula C7H5F3OS . It has a molecular weight of 194.18 g/mol . The IUPAC name for this compound is 2-(trifluoromethoxy)benzenethiol .


Synthesis Analysis

The electrochemical trifluoromethylation of thiophenols has been developed without the use of metal catalysts and oxidants . This reaction features mild reaction conditions, readily available substrate, as well as moderate to good yields . In addition, this protocol can be easily scaled up with moderate efficiency .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethoxy)thiophenol” can be represented by the SMILES string FC(F)(F)Oc1ccccc1S . The InChI code for this compound is 1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H .


Chemical Reactions Analysis

The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals . The most atom economical C-H trifluoromethoxylation of arenes and heteroarenes remains a formidable challenge due to the reversible decomposition of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethoxy)thiophenol” include a molecular weight of 194.18 g/mol . The compound has a computed XLogP3-AA value of 3.3 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass of the compound is 194.00132044 g/mol . The topological polar surface area of the compound is 10.2 Ų .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “2-(Trifluoromethoxy)thiophenol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as a skin sensitizer .

Future Directions

The future directions for “2-(Trifluoromethoxy)thiophenol” could involve further exploration of its biological properties, given the importance of trifluoromethoxylated compounds in pharmaceuticals . Additionally, the development of more efficient and economical methods for the C-H trifluoromethoxylation of arenes and heteroarenes could be a promising area of research .

properties

IUPAC Name

2-(trifluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRSPLZNQRPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375328
Record name 2-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)thiophenol

CAS RN

175278-01-0
Record name 2-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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